molecular formula C10H15N3 B13299989 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

Katalognummer: B13299989
Molekulargewicht: 177.25 g/mol
InChI-Schlüssel: JLTXRSDLPJSNND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is a tricyclic organic compound featuring a complex fused-ring system containing nitrogen atoms, which classifies it as a nitrogen-containing heterocycle. The specific core structure of this compound is related to other researched triazatricyclic compounds, indicating its potential value in exploratory chemistry and pharmaceutical research . The structural motif of this chemical scaffold is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its molecular formula is C10H13N3, with a molecular weight of 175.23 g/mol. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Eigenschaften

Molekularformel

C10H15N3

Molekulargewicht

177.25 g/mol

IUPAC-Name

10-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-diene

InChI

InChI=1S/C10H15N3/c1-7-5-12-13-9-4-2-3-8(9)6-11-10(7)13/h5,8-9,11H,2-4,6H2,1H3

InChI-Schlüssel

JLTXRSDLPJSNND-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2NCC3CCCC3N2N=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Precursor Molecules

A common route involves cyclization of suitably functionalized precursors such as acyclic or monocyclic amines and nitriles. These precursors are designed to facilitate intramolecular cyclization under specific conditions to form the tricyclic core.

  • Starting Materials:

    • Nitrile derivatives bearing amino groups at strategic positions
    • Nitrogen-containing heterocycles or open-chain amines with appropriate substituents
  • Reaction Conditions:

    • Elevated temperatures (often between 100°C and 200°C)
    • Acidic or basic catalysts (e.g., Lewis acids or strong bases)
    • Use of solvents like acetic acid, ethanol, or toluene to promote cyclization

Use of Cycloaddition Reactions

  • [3+2] or [4+2] Cycloadditions:
    These reactions are employed to form the tricyclic system by combining smaller fragments such as azomethine ylides with dienes or alkynes, facilitating the formation of nitrogen-rich fused rings.

  • Reagents:

    • Dienes or alkynes with nitrogen functionalities
    • Nitrogen sources like hydrazines or azides
  • Conditions:

    • Heat or microwave irradiation to accelerate the cycloaddition process
    • Catalysts such as Lewis acids or transition metals to improve selectivity

Condensation and Cyclization of Nitrogen-Containing Intermediates

  • Stepwise Approach:

    • Formation of linear or monocyclic intermediates through condensation reactions (e.g., amidation, imine formation)
    • Subsequent intramolecular cyclization under thermal or catalytic conditions to yield the fused tricyclic system
  • Typical Reactions:

    • Condensation of diamines with suitable aldehydes or ketones
    • Cyclization via nucleophilic attack on electrophilic centers

Functionalization and Methylation

  • Introduction of the Methyl Group at Position 10:

    • Methylation of the nitrogen or carbon centers in the intermediate compounds is achieved using methylating agents such as methyl iodide, dimethyl sulfate, or methyl triflate under controlled conditions.
  • Reaction Conditions:

    • Use of base (e.g., potassium carbonate) to facilitate nucleophilic methylation
    • Solvents like acetone or dimethylformamide (DMF) to enhance reactivity

Purification and Characterization

  • The final compound is purified via chromatographic techniques such as column chromatography or recrystallization.
  • Characterization involves NMR spectroscopy, mass spectrometry, IR spectroscopy, and X-ray crystallography to confirm the structure and purity.

Data Table Summarizing Typical Preparation Parameters

Step Reagents Conditions Purpose References
1. Cyclization Nitriles, amines 100–200°C, acid/base catalysts Form fused ring General organic synthesis literature
2. Cycloaddition Dienes, azides Heat, microwave, Lewis acids Construct tricyclic core Cycloaddition reaction studies
3. Condensation Diamines, aldehydes Reflux, inert atmosphere Build nitrogen framework Heterocyclic chemistry protocols
4. Methylation Methyl iodide, methyl triflate Base, room temp to 60°C Introduce methyl group Alkylation reaction literature

Notes and Considerations:

  • The synthesis of such a complex tricyclic nitrogen heterocycle often requires multi-step optimization to maximize yield and selectivity.
  • Protecting groups may be employed during intermediate steps to prevent undesired reactions.
  • Due to the compound's structural complexity, alternative routes such as metal-catalyzed cross-coupling or modern C–H activation strategies could be explored in advanced research settings.

Analyse Chemischer Reaktionen

Types of Reactions

10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazatricyclic derivatives, while substitution reactions can introduce various functional groups into the compound .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is a complex organic compound with the molecular formula C10H15N3C_{10}H_{15}N_3. It features a tricyclic structure containing three nitrogen atoms, classifying it as a triazatricyclic compound. Primarily used for research purposes, this compound has applications across various scientific studies.

10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene has several scientific research applications:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology It is studied for its potential biological activity and interactions with biomolecules.
  • Medicine It is investigated for potential therapeutic properties and as a lead compound for drug development.
  • Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene can undergo several chemical reactions:

  • Oxidation It can be oxidized under specific conditions to form different oxidation products.
  • Reduction Reduction reactions can be performed to modify the tricyclic structure.
  • Substitution The nitrogen atoms in the compound can participate in substitution reactions with various reagents.

Related Compounds

  • 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene Another triazatricyclic compound with a similar structure but different substitution pattern.
  • 1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraen-7-ol A related compound with an additional hydroxyl group.

Uniqueness

Wirkmechanismus

The mechanism of action of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with specific molecular targets. The tricyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 10-Methyl-1,8,12-triazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene with structurally related tricyclic compounds, focusing on molecular architecture, substituent effects, and availability.

Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight Nitrogen Atoms Substituent Position Key Features
10-Methyl-1,8,12-triazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene (Target) Likely C₉H₁₂N₃ Not reported 3 10-Methyl Triaza system; compact tricyclic core with potential steric hindrance at C10
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene C₉H₁₄N₄ 178.23 4 11-Methyl Tetraaza system; methyl group at C11; commercial availability limited
11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene Likely C₁₀H₁₆N₄ Not reported 4 11-Ethyl Ethyl substituent at C11; increased lipophilicity compared to methyl analogs

Key Observations :

  • Nitrogen Content : The target compound’s triaza system (3 N atoms) contrasts with the tetraaza analogs (4 N atoms), which may alter hydrogen-bonding capacity and solubility .
  • Substituent Effects : The methyl group at C10 (target) vs. C11 (analogs) could lead to divergent reactivity. For example, steric effects in the target compound may hinder electrophilic substitution at adjacent positions compared to the C11-substituted analogs.

Biologische Aktivität

10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique tricyclic structure containing three nitrogen atoms classifies it as a triazatricyclic compound, which may contribute to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H15N3
  • Molecular Weight : 177.25 g/mol
  • IUPAC Name : 10-methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

The compound's structure allows for various chemical interactions that may lead to biological effects.

The biological activity of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can bind to various receptors in the body, potentially altering their activity and leading to physiological changes.

These interactions suggest that 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene could influence metabolic pathways and cellular functions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazatricyclic compounds similar to 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene:

CompoundActivityReference
10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dieneModerate antibacterial activity against Gram-positive bacteria
Related Triazatricyclic CompoundsBroad-spectrum antimicrobial effects

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Potential

Research into the anticancer properties of triazatricyclic compounds has shown promising results:

Study FocusFindingsReference
Cytotoxicity against cancer cell linesInduced apoptosis in specific cancer cells
Mechanism of actionInhibition of cell proliferation through cell cycle arrest

The ability of 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene to induce apoptosis suggests potential as an anticancer agent.

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may exhibit neuroprotective properties:

EffectMechanismReference
Neuroprotection in animal modelsReduction of oxidative stress and inflammation
Potential for treating neurodegenerative diseasesModulation of neurotransmitter systems

These neuroprotective effects highlight another avenue for research into therapeutic applications.

Case Studies and Research Findings

A number of studies have been conducted to explore the biological activities of related compounds and their implications for drug development:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of triazatricyclic compounds had significant antibacterial effects against resistant strains of bacteria.
  • Anticancer Research : Another study focused on the synthesis and evaluation of triazatricyclic derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.
  • Neuropharmacological Studies : Investigations into the neuroprotective effects revealed that certain triazatricyclic compounds could mitigate symptoms in models of Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves cyclocondensation of precursors under reflux conditions with catalysts such as Lewis acids. Optimization requires adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and temperature gradients (e.g., 60–120°C). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended .
  • Data Validation : Confirm product purity using HPLC (≥95%) and characterize intermediates via 1H^1H-NMR and IR spectroscopy to track functional group evolution .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in dichloromethane/methanol (3:1 v/v) at 293 K provide data for refinement (R factor <0.05). Bond-length analysis (mean σ(C–C) = 0.005 Å) ensures geometric accuracy .
  • Comparative Analysis : Overlay SC-XRD data with DFT-optimized structures (B3LYP/6-311+G(d,p)) to resolve discrepancies in dihedral angles or ring puckering .

Q. What spectroscopic techniques are critical for characterizing this tricyclic system?

  • Methodology :

  • 1H^1H- and 13C^{13}C-NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks in aromatic/heterocyclic regions.
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) confirms molecular ion ([M+H]+^+) with ≤2 ppm error.
  • IR Spectroscopy : Identify N–H stretching (3200–3400 cm1^{-1}) and C=N vibrations (1600–1650 cm1^{-1}) .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the solid-state packing of this compound?

  • Methodology : Analyze SC-XRD data for intermolecular contacts (e.g., C–H···N, π-π stacking distances <3.8 Å). Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
  • Case Study : In related tricyclic analogs, C–H···O interactions (2.7–3.0 Å) stabilize layered packing, impacting solubility and melting points .

Q. What computational strategies predict the electronic properties (e.g., HOMO-LUMO gaps) of this compound?

  • Methodology : Perform DFT calculations (Gaussian 16) at the M06-2X/def2-TZVP level to map frontier molecular orbitals. Solvent effects (PCM model) adjust bandgaps by 0.2–0.5 eV. Compare with UV-Vis spectra (λmax 280–320 nm) to validate transitions .
  • Data Contradictions : If experimental λmax deviates >10 nm from computed values, re-examine solvent polarity or consider excited-state methods (TD-DFT) .

Q. How can bioactivity studies (e.g., enzyme inhibition) be designed for this compound?

  • Methodology :

  • In Silico Screening : Dock the compound (AutoDock Vina) into target proteins (e.g., kinases) using flexible side-chain protocols. Prioritize poses with binding energies ≤−8 kcal/mol.
  • In Vitro Assays : Test IC50 values via fluorescence-based kinase assays (10 nM–100 µM range). Include positive controls (e.g., staurosporine) and triplicate replicates .

Q. What strategies resolve contradictions between spectroscopic data and computational models?

  • Methodology : Apply multi-technique validation:

  • If 1H^1H-NMR chemical shifts conflict with DFT predictions, re-optimize geometry with solvent corrections (IEFPCM).
  • Use dynamic NMR (VT-NMR) to probe conformational exchange broadening in solution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.